3-Phenyl-1,1-di(propan-2-yl)thiourea
Description
Contextualizing Thiourea (B124793) Derivatives in Contemporary Organic and Medicinal Chemistry
Thiourea derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. annexechem.com Their structural similarity to ureas, with a sulfur atom replacing the oxygen, leads to distinct chemical properties and a wide range of applications. semanticscholar.orgbritannica.com In organic synthesis, thioureas serve as versatile building blocks for the creation of various heterocyclic compounds, such as thiazoles and pyrimidines, which are themselves important structural motifs in many biologically active molecules. wikipedia.org
In medicinal chemistry, thiourea derivatives have attracted considerable attention due to their broad spectrum of biological activities. mdpi.commdpi.com These compounds have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. semanticscholar.orgresearchgate.netnih.gov The ability of the thiourea functional group to form hydrogen bonds and coordinate with metal ions is believed to be crucial for their biological effects. annexechem.commdpi.com
Significance of Substituted Thiourea Scaffolds in Molecular Design
The core thiourea structure can be readily modified by attaching various substituents to the nitrogen atoms, leading to a vast library of substituted thiourea derivatives. This modularity is a key advantage in molecular design, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. mdpi.com
The nature of the substituents on the thiourea scaffold significantly influences its chemical and biological properties. For instance, the introduction of aromatic or heterocyclic rings can enhance binding affinity to target proteins, while the presence of specific functional groups can modulate solubility and metabolic stability. nih.gov The strategic placement of different substituents allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds. mdpi.com The N,N-disubstituted thiourea framework, as seen in 3-Phenyl-1,1-di(propan-2-yl)thiourea, is a common motif in the design of new therapeutic agents. mdpi.com
Historical Development and Emerging Research Trajectories of Thiourea Chemistry
The history of thiourea chemistry dates back to the 19th century, with significant developments in its synthesis and applications occurring over the following decades. nih.gov Initially used in industries such as photography and rubber manufacturing, the medicinal potential of thiourea derivatives was recognized later. britannica.comacs.org A notable early application was in the treatment of hyperthyroidism. taylorandfrancis.com
Contemporary research in thiourea chemistry is focused on several key areas. There is a continuous effort to develop novel and more efficient synthetic methods for preparing substituted thioureas. acs.orgorganic-chemistry.org Furthermore, the exploration of thiourea derivatives as organocatalysts is a growing field, leveraging their hydrogen-bonding capabilities to facilitate various chemical transformations. acs.org In medicinal chemistry, the focus remains on discovering new therapeutic applications for thiourea-based compounds, with a particular emphasis on developing agents with improved efficacy and reduced side effects for a range of diseases, including cancer and infectious diseases. mdpi.comrsc.org
Scope and Objectives of Research on this compound
Research on this compound is aimed at understanding its fundamental chemical properties and exploring its potential applications. The primary objectives of such research typically include:
Synthesis and Characterization: Developing efficient and reliable methods for the synthesis of this compound and fully characterizing its molecular structure using various spectroscopic and analytical techniques.
Structural Analysis: Investigating the three-dimensional structure of the molecule, including bond lengths, bond angles, and conformational preferences, often through techniques like X-ray crystallography. rsc.org
Chemical Reactivity: Studying the reactivity of the compound in various chemical reactions to understand its potential as a synthetic intermediate or its stability under different conditions.
Biological Screening: Evaluating the biological activity of this compound in a variety of assays to identify any potential therapeutic properties. This often involves screening against different cell lines or microbial strains. rsc.org
The data gathered from these investigations contributes to the broader understanding of thiourea chemistry and can guide the design of new molecules with desired functionalities.
Structure
3D Structure
Properties
CAS No. |
18764-68-6 |
|---|---|
Molecular Formula |
C13H20N2S |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
3-phenyl-1,1-di(propan-2-yl)thiourea |
InChI |
InChI=1S/C13H20N2S/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) |
InChI Key |
ROCDAFMDZLDGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Phenyl 1,1 Di Propan 2 Yl Thiourea
Established Synthetic Routes to N,N-Dialkyl-N'-arylthioureas
The formation of the N,N-dialkyl-N'-arylthiourea scaffold is typically accomplished through two main strategies: isothiocyanate-mediated coupling and condensation reactions with carbon disulfide derivatives.
Isothiocyanate-Mediated Coupling Reactions
A primary and widely used method for synthesizing unsymmetrical thioureas involves the reaction of an isothiocyanate with an amine. tandfonline.comresearchgate.net In the context of 3-Phenyl-1,1-di(propan-2-yl)thiourea, this would involve the reaction of phenyl isothiocyanate with diisopropylamine. This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov
The reaction conditions for isothiocyanate-mediated coupling can vary. While some syntheses proceed under solvent-free conditions, others may utilize solvents like dichloromethane (B109758) or conduct the reaction in an aqueous medium. organic-chemistry.organalis.com.my The use of water as a solvent is considered a green and facile approach, often not requiring any metal catalyst or base. tandfonline.com Additionally, solid-phase synthesis techniques have been developed for the preparation of thioureas, offering advantages in purification and handling. nih.gov
Several reagents and catalysts can be employed to facilitate this transformation. For instance, N,N'-di-Boc-thiourea activated by trifluoroacetic anhydride (B1165640) in the presence of a base like sodium hydride can react with amines to produce disubstituted thioureas in excellent yields. archive.orgresearchgate.net This method has been shown to tolerate a variety of functional groups. archive.org
| Reactants | Solvent | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Aryl isothiocyanate + Dialkylamine | Dichloromethane, Water, or Solvent-free | None, or base/acid catalysis | Direct and versatile method. |
| N,N'-di-Boc-thiourea + Amine | Anhydrous solvents | Trifluoroacetic anhydride (TFAA), NaH | Mild conditions, high yields, good functional group tolerance. archive.orgresearchgate.net |
| Amine + Isothiocyanate on solid support | Various organic solvents | Mukaiyama's reagent | Applicable to solid-phase synthesis of peptide thioureas. nih.gov |
Condensation Reactions Involving Amines and Carbon Disulfide Derivatives
An alternative to the use of pre-formed isothiocyanates is the in-situ generation of the thiourea (B124793) linkage from amines and carbon disulfide. nih.gov This method typically proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then desulfurized to yield an isothiocyanate that subsequently reacts with another amine molecule. nih.gov
This approach has been successfully employed for the synthesis of both symmetrical and unsymmetrical thioureas. nih.gov For instance, a one-pot reaction of an amine, carbon disulfide, and an oxidant like hydrogen peroxide in water can produce thioureas. researchgate.net Mechanochemical methods, such as ball milling, have also been utilized for the condensation of amines with carbon disulfide, offering a solvent-free synthetic route. nih.gov
The reaction of amines with carbon disulfide can be promoted by reagents like carbon tetrabromide, leading to the formation of thioureas in high yields under mild conditions. lnu.edu.cn The choice of amine is crucial, as primary amines tend to form thioureas, while secondary amines can lead to thiuram disulfides under these conditions. lnu.edu.cn
Alternative Synthetic Approaches to the Thiourea Core Structure
Beyond the two primary routes, several other methods have been developed for the synthesis of the thiourea core. One such method involves the self-condensation of isothiocyanates in the presence of a pyridine-water mixture, which proceeds through a proposed (thio)carbamic anhydride intermediate. researchgate.net Another approach is the transformation of primary amines to isothiocyanates using a bench-stable solid reagent, (Me4N)SCF3, which can then be reacted with another amine to form an unsymmetrical thiourea. acs.org
Furthermore, thioureas can be synthesized from other sulfur-containing compounds. For example, N-thiocarbamoyl benzotriazoles can act as synthetic equivalents of isothiocyanates and react with amines to form thioureas. nih.gov The thionation of ureas using reagents like phosphorus pentasulfide or Lawesson's reagent is another, though less common, method for preparing thioureas. wikipedia.orgwikipedia.org
Functional Group Interconversions and Derivatization Strategies for this compound
Once the this compound core is synthesized, further modifications can be made to the phenyl moiety or the thiourea linkage to generate a library of related compounds.
Modification of the Phenyl Moiety
The phenyl group of this compound offers a versatile handle for a variety of functional group interconversions. Standard aromatic substitution reactions can be employed to introduce substituents onto the ring. For example, nitration followed by reduction can introduce an amino group, which can then serve as a precursor for a wide range of other functionalities. nih.govnih.gov
Halogenation of the phenyl ring can also be achieved, providing a starting point for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The introduction of different substituents on the phenyl ring can significantly influence the electronic properties and biological activity of the resulting thiourea derivatives. nih.gov
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Nitration | HNO3/H2SO4 | Nitro (-NO2) |
| Reduction of Nitro Group | Zn/H+, H2/Pd-C | Amino (-NH2) |
| Halogenation | X2/Lewis Acid (e.g., Br2/FeBr3) | Halo (-X) |
| Acylation | Acyl chloride/AlCl3 | Acyl (-COR) |
Transformations Involving the Thiourea Linkage
The thiourea linkage itself can undergo various chemical transformations. One of the key reactions is the tautomerization to its isothiourea form. wikipedia.org This thiol tautomer can be alkylated, for example, with alkyl halides, to form stable S-alkylisothiouronium salts.
The thiourea group can also serve as a precursor for the synthesis of other heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. nih.gov Additionally, the thiourea moiety can be desulfurized to form the corresponding urea (B33335) or converted into a guanidine (B92328) derivative. organic-chemistry.org The sulfur atom in the thiourea can act as a nucleophile and can be involved in the formation of metal complexes. mdpi.com
Heterocyclization and Cyclocondensation Reactions Utilizing the Thiourea Scaffold
The thiourea functional group serves as a versatile building block in heterocyclic synthesis due to the presence of multiple nucleophilic centers. The sulfur atom and the two nitrogen atoms can participate in cyclization reactions with appropriate bifunctional electrophiles, leading to the formation of various five- and six-membered heterocyclic systems. While specific studies on this compound are scarce, the general reactivity patterns of N,N-disubstituted-N'-aryl thioureas can be extrapolated.
General Reactions of Structurally Similar Thioureas:
Thiourea derivatives are known to undergo reactions with a variety of reagents to yield important heterocyclic structures. Some of the most common transformations include:
Reaction with α-Haloketones (Hantzsch Thiazole Synthesis): The reaction of a thiourea with an α-haloketone is a classic method for the synthesis of 2-aminothiazole (B372263) derivatives. In the case of a N,N-disubstituted-N'-aryl thiourea, this reaction would be expected to yield a 2-(dialkylamino)-3-arylthiazolium salt, which could then be deprotonated to the corresponding thiazole.
Reaction with α-Haloesters and α-Halonitriles: Similar to the reaction with α-haloketones, α-haloesters and α-halonitriles can react with thioureas to form thiazolidinone and aminothiazole derivatives, respectively.
Reaction with Dicarbonyl Compounds: Condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine-2-thione derivatives. The reaction typically proceeds via initial condensation at one of the nitrogen atoms followed by cyclization.
Oxidative Cyclization: Intramolecular cyclization can also be induced by oxidizing agents, leading to the formation of fused heterocyclic systems such as benzothiazoles, particularly if the aryl substituent has an ortho-position available for cyclization.
The lack of specific published data for this compound prevents the creation of detailed research findings and interactive data tables as requested. The steric hindrance imposed by the two isopropyl groups on one of the nitrogen atoms may significantly influence its reactivity compared to less substituted thioureas, potentially leading to different reaction outcomes or requiring more forcing reaction conditions. Further experimental research would be necessary to fully elucidate the heterocyclization and cyclocondensation behavior of this specific compound.
Advanced Structural Characterization and Spectroscopic Analysis of 3 Phenyl 1,1 Di Propan 2 Yl Thiourea and Its Derivatives
X-ray Crystallography: Elucidating Solid-State Architecture
The solid-state architecture of thiourea (B124793) derivatives is dictated by a combination of intermolecular forces that determine the crystal packing and the conformation of the molecule in the crystalline state.
The crystal structures of N,N,N'-trisubstituted thioureas are often characterized by extensive hydrogen bonding networks. In analogues such as N,N-di-n-butyl-N'-phenylthiourea, the molecules can assemble into larger structures, for instance, hexameric rings, through intermolecular hydrogen bonds. nih.gov The thiourea moiety, with its N-H donor and C=S acceptor groups, is pivotal in forming these interactions.
The conformation of N-substituted thioureas in the solid state is influenced by the steric and electronic effects of the substituents. In N,N-di-n-butyl-N'-phenylthiourea, the phenyl group attached to the secondary amine is twisted with respect to the central N-C-S-N plane, exhibiting a C1-N1-C2-C7 torsion angle of 55.54 (16)°. nih.gov This twisting minimizes steric hindrance between the bulky substituents. The C-N and C=S bond lengths within the thiourea core are also informative. For example, in N,N-di-n-butyl-N'-phenylthiourea, the N1-C1 and C1-N2 bond distances are 1.3594 (15) Å and 1.3432 (15) Å, respectively, while the C1=S2 bond distance is 1.7004 (11) Å. nih.gov These values indicate some degree of delocalization of the π-electrons across the thiourea backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
For a compound like 3-Phenyl-1,1-di(propan-2-yl)thiourea, the ¹H NMR spectrum would be expected to show distinct signals for the phenyl, isopropyl, and N-H protons. Based on data from analogous compounds like 1-phenyl-2-thiourea, the aromatic protons would likely appear in the range of δ 7.0-8.0 ppm. chemicalbook.com The methine protons of the isopropyl groups would appear as a multiplet, and the methyl protons as a doublet, due to coupling with the methine proton. The N-H proton would typically be a broad singlet.
The ¹³C NMR spectrum would provide complementary information. The thiocarbonyl carbon (C=S) is a key diagnostic signal and for related compounds like 1,1-diphenyl-2-thiourea, it appears in the downfield region of the spectrum. chemicalbook.com The carbons of the phenyl ring and the isopropyl groups would have characteristic chemical shifts.
Table 1: Representative ¹H NMR Chemical Shifts for Related Thiourea Compounds
| Compound | Solvent | Proton | Chemical Shift (ppm) |
|---|---|---|---|
| 1-Phenyl-2-thiourea chemicalbook.com | - | Phenyl-H | 7.0 - 7.5 |
| NH₂ | - | ||
| NH | - | ||
| N,N'-Diisopropylthiourea chemicalbook.com | CDCl₃ | NH | 5.80 |
| CH (isopropyl) | 4.24 |
Table 2: Representative ¹³C NMR Chemical Shifts for Related Thiourea Compounds
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
|---|---|---|---|
| 1,1-Diphenyl-2-thiourea chemicalbook.com | - | C=S | - |
| Phenyl-C | - | ||
| N,N'-Diisopropylthiourea | CDCl₃ | C=S | - |
| CH (isopropyl) | - |
Note: Specific chemical shift values for the title compound are not available and the table shows data for analogous structures to provide a general reference.
Thiourea derivatives can exhibit tautomerism, existing in equilibrium between the thione (C=S) and thiol (C-S-H) forms. NMR spectroscopy can be used to study this phenomenon. The presence of distinct sets of signals for the two tautomers or averaged signals can provide information about the equilibrium position and the rate of interconversion. Dynamic processes such as restricted rotation around the C-N bonds, due to their partial double bond character, can also be investigated using variable temperature NMR studies. This can lead to broadening or splitting of NMR signals at different temperatures.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are sensitive to the types of bonds and functional groups present.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H, C-H, C=S, and C-N vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the phenyl and isopropyl groups would be observed around 2850-3100 cm⁻¹.
The C=S stretching vibration is a key feature in the spectra of thioureas and is often found in the range of 600-800 cm⁻¹. This band can be coupled with other vibrations, making its assignment complex. The C-N stretching vibrations are typically observed in the 1200-1400 cm⁻¹ region. The IR spectrum of N,N'-diisopropylthiourea shows characteristic absorptions that can be used as a reference. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for Related Thiourea Compounds
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N,N'-Diisopropylthiourea chemicalbook.com | N-H stretch | ~3200-3400 |
| C-H stretch | ~2850-3000 | |
| C-N stretch | ~1300-1400 | |
| C=S stretch | ~700-800 | |
| 1,3-Diphenyl-2-thiourea chemicalbook.com | N-H stretch | ~3100-3300 |
Note: This table provides general ranges for characteristic vibrations based on analogous compounds.
Characterization of Key Functional Groups (C=S, N-H)
The infrared (IR) spectrum of thiourea derivatives is marked by characteristic absorption bands corresponding to the vibrations of its key functional groups, primarily the thiocarbonyl (C=S) and the amine (N-H) groups.
The N-H stretching vibrations in thiourea derivatives typically appear as strong bands in the region of 3100-3500 cm⁻¹. For instance, in N-phenyl-Ñ-(2-phenolyl)thiourea, these bands are observed in the 3140-3481 cm⁻¹ range. researchgate.net In similar compounds like 1,3-diphenyl thiourea, a broad peak around 3350 cm⁻¹ is attributed to N-H stretching. researchgate.net The precise position and appearance of these bands can be influenced by hydrogen bonding. The N-H bending modes (scissoring, rocking, wagging, and twisting) also provide structural information and are found at lower wavenumbers. researchgate.net
The C=S stretching vibration is a key marker for the thiourea moiety. Due to its lower bond order compared to a C=O group, its stretching frequency is found at lower wavenumbers, typically in the range of 800-1200 cm⁻¹. researchgate.net In 1,3-diphenyl thiourea, C=S stretching vibrations are noted around 1200 and 800 cm⁻¹. researchgate.net The bands associated with the coupled N-C=S and C-N fragments are also important, appearing around 1280 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net The characterization of these functional groups is fundamental, as the –NH-C(S)-NH– function is often linked to the biological activities of thiourea derivatives. tsijournals.com
Table 1: Typical FT-IR Spectral Data for Key Functional Groups in Phenylthiourea Derivatives
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | References |
| N-H | Stretching | 3100 - 3500 | researchgate.netresearchgate.net |
| C=S | Stretching | 800 - 1200 | researchgate.net |
| N-C=S | Stretching | ~1280 | researchgate.net |
| C-N | Stretching | ~1500 | researchgate.net |
Spectroscopic Signatures of Intermolecular Interactions
The crystal structure and molecular conformation of thiourea derivatives are heavily influenced by intermolecular interactions, particularly hydrogen bonds. The N-H group of the thiourea moiety commonly acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group (C=S) acts as an acceptor. researchgate.net
This leads to the frequent formation of intermolecular N-H···S hydrogen bonds, which can create various supramolecular structures, such as centrosymmetric dimers or infinite chains. researchgate.netresearchgate.netresearchgate.net These interactions are a dominant feature in the crystal packing of many acyl thiourea derivatives. researchgate.netnih.gov
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular formula and elucidating the structure of thiourea derivatives through fragmentation analysis. For this compound (C₁₃H₂₀N₂S), the expected molecular weight is approximately 236.38 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
The fragmentation of thiourea derivatives under mass spectrometry conditions, such as Collision-Induced Dissociation (CID), follows characteristic pathways. The study of related compounds provides insight into the expected fragmentation of this compound. tsijournals.comresearchgate.net
Common fragmentation patterns for thiourea-containing molecules include:
Cleavage of the C-N bonds: The bonds adjacent to the thiocarbonyl group are susceptible to cleavage.
Loss of substituents: The phenyl and di(propan-2-yl)amino groups can be lost as distinct fragments. For example, fragmentation could involve the loss of the isopropyl groups or the entire di(propan-2-yl)amine moiety.
Rearrangement reactions: Hydrogen rearrangements are common, leading to the formation of stable neutral losses or charged fragments. tsijournals.com
In the mass spectral analysis of similar thiourea compounds, fragmentation often involves the loss of isothiocyanate (HNCS) or related fragments. tsijournals.com The analysis of diagnostic fragment ions and characteristic neutral losses is a powerful strategy for identifying and structuring these compounds in complex mixtures. nih.gov For instance, the fragmentation of N,N'-disubstituted thioureas can lead to ions corresponding to the protonated isothiocyanate and the amine, or fragments resulting from the cleavage of the substituent groups.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₂₀N₂S |
| Molecular Weight (monoisotopic) | 236.1347 g/mol |
| Key Fragmentation Pathways | Cleavage of C-N bonds, loss of isopropyl groups, loss of phenyl group, elimination of HNCS |
Computational and Theoretical Investigations of 3 Phenyl 1,1 Di Propan 2 Yl Thiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.infomdpi.com It is a cornerstone for understanding the fundamental properties of molecules like 3-Phenyl-1,1-di(propan-2-yl)thiourea.
Optimization of Molecular Geometries and Conformational Landscapes
The initial step in many computational studies involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For thiourea (B124793) derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to determine bond lengths and angles. researchgate.netnih.gov These optimized structures correspond to the minimum energy on the potential energy surface.
Studies on related acylthiourea compounds have revealed that they can exist in different conformations due to rotation around single bonds. nih.gov For instance, the planarity of the central thiourea moiety and the orientation of the phenyl and di(propan-2-yl) groups are critical aspects of its conformational landscape. The presence of intramolecular hydrogen bonding, such as between an N-H group and a carbonyl oxygen in related molecules, can significantly influence the preferred conformation. nih.gov The U-shaped conformation is a noted structural motif in some thiourea derivatives. nih.gov Computational methods allow for the exploration of these different conformations and the determination of their relative energies, providing a comprehensive picture of the molecule's structural possibilities.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In derivatives of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione, DFT calculations have shown that the distribution of HOMO and LUMO can be localized on different parts of the molecule. espublisher.com For instance, the HOMO might be concentrated on the phenyl ring and the thiourea group, while the LUMO could be situated elsewhere. This distribution is key to predicting how the molecule will interact with other chemical species. The HOMO-LUMO gap can also be influenced by the solvent environment and the presence of different substituent groups on the phenyl ring. researchgate.net
| Computational Parameter | Significance | Typical Method |
|---|---|---|
| Geometry Optimization | Determines the most stable 3D structure. | DFT (e.g., B3LYP/6-31G(d,p)) |
| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | DFT |
| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | DFT |
| HOMO-LUMO Gap | Relates to molecular stability and reactivity. | DFT |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In studies of thiourea derivatives, MEP analysis has shown that the nitrogen and sulfur atoms of the thiourea group often represent regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino groups and the phenyl ring typically exhibit positive potential. researchgate.net This information is instrumental in understanding intermolecular interactions, including hydrogen bonding, which plays a crucial role in the crystal packing and biological activity of these compounds.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility of this compound and the influence of the surrounding environment, such as different solvents. nih.govnih.gov By simulating the molecule's behavior in explicit solvent environments, researchers can gain insights into how solvents like water, chloroform, or dimethyl sulfoxide (B87167) affect its conformational preferences. researchgate.netrsc.org
MD simulations can reveal the dynamic nature of the molecule, showing transitions between different conformational states. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. The simulations can also help to identify stable conformations that might be relevant for biological activity. Enhanced sampling techniques are often employed in MD simulations to explore the conformational landscape more efficiently and overcome energy barriers between different states. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net In QSAR studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be related to properties like lipophilicity (LogP), electronic effects, and steric factors. sciencepublishinggroup.com
For thiourea derivatives, QSAR models have been developed to predict their activity against various targets, such as cancer cells. farmaciajournal.comsciencepublishinggroup.com These models are typically built using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. sciencepublishinggroup.comnih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For example, a QSAR study on thiourea derivatives with anticancer activity identified descriptors like lipophilicity and specific bond lengths as being important for their biological effect. sciencepublishinggroup.com
| QSAR Component | Description | Example Descriptors |
|---|---|---|
| Molecular Descriptors | Numerical values representing molecular properties. | LogP, Molar Refractivity, Dipole Moment |
| Statistical Model | Relates descriptors to biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |
| Model Validation | Assesses the predictive power of the model. | Cross-validation, External Test Set |
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological receptor, like an enzyme or a protein. researchgate.netnih.gov
Docking studies can provide valuable information about the binding mode, including the key intermolecular interactions such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score or binding energy, can also be estimated. biotech-asia.org For thiourea derivatives, molecular docking has been used to investigate their interactions with various biological targets, including protein kinases and receptors involved in different diseases. nih.govresearchgate.netnih.gov These studies have helped to elucidate the structural basis for their biological activity and have provided a rationale for the design of more effective compounds. mdpi.com
Coordination Chemistry and Metal Complexation Studies of 3 Phenyl 1,1 Di Propan 2 Yl Thiourea
Ligand Design Principles and Coordination Modes of Thiourea (B124793) Ligands
Thiourea ligands, characterized by the R¹R²NC(S)NR³R⁴ framework, are a versatile class of compounds in coordination chemistry. Their coordination behavior is dictated by the presence of multiple donor sites, primarily the sulfur and nitrogen atoms. The electronic and steric properties of the substituents (R groups) on the nitrogen atoms play a crucial role in determining the coordination mode and the stability of the resulting metal complexes.
Thiourea derivatives can exhibit tautomerism, existing in both thione (C=S) and thiol (C-S) forms, which influences their coordination behavior. google.com The flexibility of the thiourea backbone allows them to act as monodentate, bidentate, or bridging ligands. google.compatsnap.com
Common coordination modes of thiourea ligands include:
Monodentate Coordination: Typically, thiourea ligands coordinate to metal ions through the soft sulfur atom, which is a common mode of interaction with soft metal ions. patsnap.com
Bidentate Coordination: Chelation can occur through the sulfur and one of the nitrogen atoms, forming a four-membered ring. This mode is often observed in complexes with transition metals. patsnap.comchemicalbook.com In acylthiourea derivatives, bidentate coordination involving the sulfur and the acyl oxygen is also prevalent, leading to the formation of a more stable six-membered ring. google.com
Bridging Coordination: Thiourea ligands can bridge two metal centers, with the sulfur atom coordinating to both metals. patsnap.com
The design of specific thiourea ligands, such as 3-Phenyl-1,1-di(propan-2-yl)thiourea, involves the strategic placement of substituents to influence the ligand's electronic and steric properties. The phenyl group is an electron-withdrawing group, which can affect the electron density on the adjacent nitrogen and the thiocarbonyl sulfur. The two isopropyl groups on the other nitrogen atom introduce significant steric bulk, which can influence the geometry of the metal complex and potentially favor specific coordination numbers or geometries to minimize steric hindrance.
Synthesis and Characterization of Metal Complexes of this compound
While the coordination chemistry of many thiourea derivatives is well-documented, specific experimental studies on the synthesis and characterization of metal complexes of this compound are not extensively reported in the available scientific literature. However, based on the known reactivity of related N,N-disubstituted-N'-phenylthioureas, general synthetic routes and expected complex formations can be inferred.
The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. google.comhumanjournals.com The stoichiometry of the reactants and the reaction conditions, such as temperature and the presence of a base, can influence the final product. patsnap.com
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Pd(II))
Based on studies of analogous thiourea ligands, it is anticipated that this compound would form stable complexes with a variety of transition metals.
Copper(II) Complexes: Copper(II) complexes of N,N'-disubstituted thioureas have been synthesized and characterized. The reaction of a thiourea ligand with a copper(II) salt often results in either the coordination of the neutral ligand or its deprotonated form, depending on the reaction conditions.
Nickel(II) Complexes: Nickel(II) can form square planar or octahedral complexes with thiourea derivatives. Spectroscopic studies of nickel(II) complexes with related ligands have confirmed coordination through the sulfur and nitrogen atoms. google.com
Cobalt(II) Complexes: Cobalt(II) complexes with thiourea ligands have been synthesized and are often found to have tetrahedral or octahedral geometries. google.com
Palladium(II) Complexes: Palladium(II) typically forms square planar complexes. Studies on palladium(II) complexes with N,N'-disubstituted thioureas have shown coordination through the sulfur atom.
A general synthetic procedure for such complexes would involve dissolving the this compound ligand in a suitable solvent, followed by the addition of the desired transition metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, PdCl₂). The resulting mixture would be stirred, potentially with heating, to facilitate complex formation. The isolation of the product would typically involve filtration, washing, and drying.
Table 1: Expected Transition Metal Complexes of this compound and Their Likely Geometries
| Metal Ion | Potential Complex Formula | Expected Geometry |
| Cu(II) | [Cu(L)₂Cl₂] | Tetrahedral/Square Planar |
| Ni(II) | [Ni(L)₂Cl₂] | Square Planar/Octahedral |
| Co(II) | [Co(L)₂Cl₂] | Tetrahedral |
| Pd(II) | [Pd(L)₂Cl₂] | Square Planar |
L = this compound
Other Metal Complexes
There is a lack of specific information in the reviewed literature regarding the synthesis and characterization of other metal complexes with this compound. However, thiourea ligands are known to coordinate with a wide range of other metals, and it is plausible that this ligand could form complexes with metals such as zinc(II), cadmium(II), and mercury(II). The synthesis would likely follow similar procedures as for the transition metals.
Spectroscopic and Structural Analysis of Metal Complexes
X-ray Diffraction Studies of Metal-Thiourea Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. For complexes of substituted thioureas, X-ray diffraction studies provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. Such studies would be essential to confirm the coordination mode of this compound and to understand the steric influence of the bulky isopropyl groups on the crystal packing. Although no specific crystal structures for metal complexes of this compound are available in the surveyed literature, data from related structures indicate that the sulfur atom is the primary coordination site.
NMR and EPR Spectroscopic Probes of Coordination Environment
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diamagnetic metal complexes in solution. For thiourea complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's coordination. Upon coordination to a metal, chemical shifts of the protons and carbons near the donor atoms are expected to change. For instance, a downfield shift of the N-H proton signal in ¹H NMR can indicate its involvement in coordination. In the case of this compound complexes, changes in the chemical shifts of the phenyl and isopropyl protons would be indicative of complex formation.
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) and Co(II). The EPR spectrum provides information about the electronic structure and the geometry of the metal's coordination sphere. For a Cu(II) complex of this compound, the g-tensor values and any observed hyperfine coupling would help to determine the nature of the ground electronic state and the degree of covalent character in the metal-ligand bonds.
Table 2: Spectroscopic Techniques for the Analysis of Metal Complexes
| Technique | Information Provided |
| X-ray Diffraction | Precise bond lengths and angles, coordination geometry, crystal packing. |
| ¹H NMR | Information on the proton environment, coordination-induced shifts. |
| ¹³C NMR | Information on the carbon skeleton, changes in chemical shifts upon coordination. |
| EPR | Electronic structure of paramagnetic metal ions, geometry of the coordination sphere. |
While general principles suggest the likely outcomes of these analytical methods, a comprehensive understanding of the coordination chemistry of this compound awaits detailed experimental investigation and characterization.
Electronic Properties and Redox Behavior of Metal-Thiourea Complexes
The electronic properties and redox behavior of metal complexes containing thiourea-based ligands, such as this compound, are critical to understanding their structure, bonding, and potential applications. These characteristics are primarily governed by the nature of the metal ion, the coordination environment, and the electronic structure of the thiourea ligand itself. The interplay between the metal d-orbitals and the ligand orbitals dictates the electronic transitions and the ease with which the complex can undergo oxidation or reduction.
The electronic spectra of metal-thiourea complexes, typically measured using UV-Vis spectroscopy, provide valuable insights into the d-orbital splitting and the geometry of the coordination complex. The presence of the thiourea ligand, which usually coordinates through its sulfur atom, influences the ligand field around the metal center. While specific spectral data for this compound complexes is not extensively documented in publicly available literature, studies on structurally similar ligands, such as N,N'-diisopropylthiourea, offer a representative understanding.
In a study on the metal complexes of diisopropylthiourea, the electronic spectra and magnetic moments were used to elucidate the coordination geometries. researchgate.netnih.gov For instance, the Co(II) complex displays absorption bands indicative of a tetrahedral geometry, which is supported by its magnetic moment. researchgate.netnih.gov The Cu(II) complex also exhibits characteristics consistent with a four-coordinate geometry. researchgate.netnih.gov The Fe(III) complex, in contrast, shows features that suggest a six-coordinate octahedral environment. researchgate.netnih.gov
The electronic transitions observed in these complexes are generally assigned to d-d transitions within the metal center, as well as charge transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). The intense colors of many transition metal-thiourea complexes are often attributable to these charge transfer bands. The energy of these transitions is sensitive to the substituents on the thiourea backbone; the phenyl and di-isopropyl groups in the target ligand are expected to modulate the electronic donor capacity of the sulfur atom, thereby influencing the spectral properties of its metal complexes.
Table 1: Electronic Spectral Data and Magnetic Moments for Metal Complexes of Diisopropylthiourea
| Complex | Color | Magnetic Moment (B.M.) | Electronic Spectra λmax (nm) | Assignment | Probable Geometry |
| [CoCl₂(diptu)₂] | Blue | 4.30 | 680, 620, 580 | ⁴A₂ → ⁴T₁(P), ⁴A₂ → ⁴T₁(F) | Tetrahedral |
| [CuCl₂(diptu)₂] | Green | 1.85 | 740, 460, 380 | ²T₂ → ²E(G), Charge Transfer | Tetrahedral |
| [FeCl₃(diptu)₃] | Brown | 5.90 | 620, 550, 490, 380 | ⁶A₁g → ⁴T₂g(G), ⁶A₁g → ⁴T₁g(G) | Octahedral |
| [ZnCl₂(diptu)₂] | White | Diamagnetic | - | - | Tetrahedral |
Data sourced from a study on diisopropylthiourea (diptu) complexes, a structurally related ligand. researchgate.netnih.gov
The redox behavior of metal-thiourea complexes is a significant aspect of their chemistry, with implications for their stability and reactivity. Thiourea ligands can participate in redox processes, sometimes being classified as "non-innocent," meaning the ligand itself can be oxidized or reduced, making the assignment of formal oxidation states to the metal center complex. nih.govresearchgate.netmdpi.com
Cyclic voltammetry is a key technique for investigating the redox properties of these complexes, revealing the potentials at which electron transfer reactions occur. These processes can be metal-centered, ligand-centered, or a combination of both. For example, a complex might undergo a reversible one-electron oxidation or reduction corresponding to a change in the metal's oxidation state (e.g., M(II)/M(III) or M(II)/M(I)).
A noteworthy characteristic of thiourea ligands in coordination chemistry is their interaction with copper(II) ions. In many instances, the reaction of a thiourea derivative with a Cu(II) salt results in the spontaneous reduction of the metal center to Cu(I). rsc.orgworktribe.com This reduction is facilitated by the soft sulfur donor of the thiourea, which stabilizes the softer Cu(I) ion. The thiourea ligand is concurrently oxidized in this process. Consequently, many reported copper complexes of thioureas feature copper in the +1 oxidation state, often with a tetrahedral coordination geometry. rsc.orgworktribe.com
The redox potential of a metal-thiourea complex is finely tuned by the substituents on the thiourea ligand. The electron-donating or electron-withdrawing nature of the phenyl and di-isopropyl groups on this compound will influence the electron density at the sulfur donor atom. This, in turn, affects the stability of the different oxidation states of the coordinated metal ion and the potential at which redox events occur. For instance, electron-donating groups would be expected to stabilize higher oxidation states of the metal, making the complex easier to oxidize.
Supramolecular Chemistry and Self Assembly of 3 Phenyl 1,1 Di Propan 2 Yl Thiourea Architectures
Hydrogen Bonding Networks in Solid-State Structures
In the solid state, thiourea (B124793) derivatives are powerful building blocks for constructing supramolecular assemblies due to their capacity to form robust and directional hydrogen bonds. rsc.org The primary interaction governing the assembly of many N,N'-disubstituted thioureas is the formation of a centrosymmetric dimer, where two molecules are linked through a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph set motif. nih.gov This dimer is a highly predictable and stable supramolecular synthon.
For N,N'-dialkylthioureas, these dimers often link into extended layered networks through additional, weaker hydrogen bonds. In the case of 3-Phenyl-1,1-di(propan-2-yl)thiourea, the single N-H group available for hydrogen bonding, combined with the significant steric bulk of the two isopropyl groups on the adjacent nitrogen, would likely preclude the formation of the one-dimensional hydrogen-bonded chains seen in some other ureas and thioureas. Instead, the formation of discrete dimers is highly probable, which can then pack into a larger crystal lattice influenced by weaker interactions.
The supramolecular architecture of thiourea-based compounds is stabilized by a hierarchy of non-covalent interactions.
N-H···S Interactions : This is the most significant and directional hydrogen bond in thiourea assemblies. The proton on the phenyl-substituted nitrogen atom acts as a hydrogen bond donor, while the sulfur atom of a neighboring molecule serves as the acceptor. This interaction is the cornerstone of the common R²₂(8) dimeric synthon found in symmetrically disubstituted thioureas. nih.gov In 1,1-disubstituted thioureas like the title compound, a similar N-H···S bond is expected to be the primary driver of self-assembly.
N-H···N Interactions : While less common than N-H···S bonds, N-H···N interactions can occur, particularly when a more basic nitrogen atom is available within the structure or in a co-former molecule. For instance, in N,N′-bis[2-(dialkylamino)phenyl]thioureas, intramolecular N-H···N hydrogen bonds have been observed. semanticscholar.org In the case of 1-(2-Aminoethyl)-3-phenylthiourea, intermolecular N-H···N hydrogen bonds contribute to the formation of hydrogen-bonded tapes in the crystal structure. researchgate.net For this compound itself, such an interaction would require an appropriate nitrogen-containing co-crystal former.
C-H...π Interactions : The presence of the phenyl ring provides a platform for weaker, yet structurally significant, C-H...π interactions. The aromatic ring can act as a π-acceptor for C-H bonds from the isopropyl groups of adjacent molecules. These interactions, though weaker than conventional hydrogen bonds, play a crucial role in consolidating the three-dimensional packing of the primary hydrogen-bonded motifs.
The substituents on the thiourea core exert profound control over the resulting supramolecular structure.
Phenyl Moiety : The phenyl group has a dual role. Electronically, as an aromatic group, it increases the acidity of the adjacent N-H proton compared to an alkyl group, thereby strengthening its hydrogen-bonding capability. acs.org Structurally, it provides the N-H donor for the primary N-H···S interaction and serves as a site for π-π stacking and C-H···π interactions, which guide the assembly of the hydrogen-bonded dimers into a stable three-dimensional lattice.
Formation of Cocrystals and Polymorphs of this compound
The robust hydrogen-bonding ability of the thiourea group makes it an excellent functional unit for the formation of cocrystals. Cocrystallization is a technique in crystal engineering used to combine two or more different neutral molecules in a single crystal lattice through non-covalent interactions. nih.gov While no specific cocrystals of this compound are reported in the reviewed literature, thiourea derivatives have been successfully cocrystallized with various partners, such as crown ethers and carboxylic acids. acs.orgnih.gov The N-H donor of the thiourea can interact with hydrogen bond acceptors (e.g., carbonyls, ethers, nitriles) on a co-former molecule to create novel supramolecular synthons and materials with tailored properties.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is also a common phenomenon in molecules governed by directional interactions like hydrogen bonds. Different packing arrangements or molecular conformations can lead to polymorphs with distinct physicochemical properties. The conformational flexibility of the isopropyl groups and the potential for different arrangements of the primary hydrogen-bonded units could, in principle, allow for the existence of polymorphs of this compound, although none have been documented.
Designed Self-Assembly for Crystalline Materials
The predictability of non-covalent interactions, particularly the robust N-H···S hydrogen bond in thioureas, allows for their use in the designed self-assembly of crystalline materials, a field known as crystal engineering. rsc.orgacs.org The concept of the supramolecular synthon, a reliable and reproducible interaction pattern, is central to this approach. rsc.org
For thioureas, the R²₂(8) dimer is a key synthon. By understanding and controlling these synthons, it is possible to design and construct complex molecular architectures. For example, by using bis(thiourea) molecules, researchers have created predictable cyclic dimers and extended 3D networks. acs.org Although this compound is a simpler monofunctional thiourea, the principles of crystal engineering still apply. By introducing other functional groups onto the phenyl ring, one could program additional interactions (e.g., halogen bonds, further hydrogen bonds) to direct the assembly of the primary thiourea dimers into specific, targeted crystalline frameworks. The "spiral galaxy" motif observed in some complex thiourea derivatives, which combines intramolecular hydrogen bonds with intermolecular dimer formation, demonstrates the potential for creating intricate and robust self-assembling systems. figshare.com
Anion Recognition and Sensing Based on Thiourea Motifs (Mechanistic studies)
The thiourea moiety is a well-established and highly effective binding site for anions in supramolecular chemistry. acs.orgresearchgate.net The two N-H protons of a thiourea group can form a "cleft" that is complementary to various anions, binding them through hydrogen-bonding interactions. nih.govresearchgate.net This mechanism is central to the function of many synthetic neutral anion receptors.
In this compound, the single N-H proton is available to act as a hydrogen bond donor for an anion. The acidity of this proton, and thus the strength of the anion binding, is enhanced by the electron-withdrawing nature of the adjacent phenyl group. nih.gov Thiourea-based receptors generally show higher affinity for basic anions that are strong hydrogen bond acceptors.
Mechanistic studies, typically performed using ¹H NMR titration, reveal the binding process. Upon addition of an anion like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻) to a solution of a thiourea receptor, the N-H proton signal in the NMR spectrum shifts significantly downfield, which is direct evidence of hydrogen bond formation. nih.gov The binding affinity often follows the basicity of the anion.
The general binding trend for many thiourea receptors with various anions is presented in the table below.
| Anion | Typical Binding Affinity (log K) | Primary Interaction Type | Common Observations |
|---|---|---|---|
| Fluoride (F⁻) | High | Strong H-Bonding / Deprotonation | Often induces a distinct color change or large NMR shift. nih.gov |
| Acetate (CH₃COO⁻) | High | Strong H-Bonding | Binds strongly due to its basicity and geometry. nih.gov |
| Dihydrogen Phosphate (H₂PO₄⁻) | Moderate to High | Strong H-Bonding | Shape and charge distribution are complementary to the thiourea cleft. nih.gov |
| Chloride (Cl⁻) | Low to Moderate | H-Bonding | Weaker binding due to lower basicity compared to fluoride. nih.gov |
| Bromide (Br⁻) | Low | Weak H-Bonding | Binding is often negligible in competitive solvents. nih.gov |
If a signaling unit, such as a fluorophore, is attached to the thiourea receptor, the anion binding event can be transduced into a measurable optical signal (e.g., fluorescence quenching), forming the basis of a fluorescent sensor. nih.gov The efficiency of these sensors can be tuned by modifying the electronic properties of the substituents on the thiourea group to alter the acidity of the N-H protons. nih.gov
Comprehensive Review of this compound: Status of Scientific Investigation
Following a comprehensive examination of scientific literature and chemical databases, it has been determined that there is no specific published research available on the chemical compound This compound . Consequently, an article detailing its specific biological activities as requested cannot be generated at this time.
The search for in vitro and in silico studies concerning the molecular mechanisms of biological activity for this particular compound did not yield any results. This includes a lack of data in the following key areas that were specified for investigation:
Enzyme Inhibition Studies: No studies were found that evaluated the inhibitory effects of this compound on enzymes such as urease, DNA gyrase, topoisomerase IV, or dihydrofolate reductase. Therefore, information regarding its potential inhibitory mechanisms (e.g., competitive, non-competitive) and the kinetics of such interactions is not available.
Antimicrobial Activity: There is no available research on the in vitro antimicrobial properties of this compound. As such, data on its ability to inhibit bacterial and fungal growth, including Minimum Inhibitory Concentration (MIC) values, could not be located. Furthermore, there are no proposed molecular targets or pathways in microorganisms that have been investigated for this specific compound.
Antioxidant Activity: No in vitro radical scavenging assays have been published that assess the antioxidant potential of this compound.
While the broader class of thiourea derivatives has been the subject of extensive research, demonstrating a wide range of biological activities including enzyme inhibition mdpi.comnih.govnih.gov, antimicrobial nih.govresearchgate.net, and antioxidant effects researchgate.netmdpi.commdpi.comhueuni.edu.vn, these findings cannot be attributed to the specific, unstudied compound . Scientific integrity demands that data from related but distinct molecules not be extrapolated to imply specific activities for a compound that has not been experimentally evaluated.
Further research and synthesis of this compound are required to determine its chemical properties and biological activities. Until such studies are conducted and published, no scientifically accurate content can be provided for the requested article outline.
Based on a comprehensive search of scientific literature, there is no available research data regarding the biological activity of the specific chemical compound "this compound" (also known as 1,1-Diisopropyl-3-phenylthiourea) for the requested sections.
Searches for this compound's anti-inflammatory, antiprotozoal, and cellular modulation activities did not yield any specific in vitro or in silico studies. The available literature focuses on other thiourea derivatives, and per the instructions, information on related but distinct compounds cannot be used.
Therefore, it is not possible to generate a scientifically accurate article for the following sections as requested:
Molecular Mechanisms of Biological Activity in Vitro and in Silico Studies Only
Modulation of Cellular Processes (e.g., cell line studies, excluding human trials)
Without any published findings on "3-Phenyl-1,1-di(propan-2-yl)thiourea," an article that adheres to the strict requirements of being thorough, informative, and scientifically accurate cannot be created.
Structure Activity Relationship Sar Studies for 3 Phenyl 1,1 Di Propan 2 Yl Thiourea Analogs
Systematic Modification of the N-Phenyl Group and its Impact on Activity Profiles
Detailed research findings indicate a strong correlation between the electronic nature of the substituent and the compound's activity profile. The introduction of electron-withdrawing groups (EWGs) at the para-position of the phenyl ring is consistently associated with enhanced biological activity. nih.gov For instance, substituents such as nitro (NO₂) or perfluorophenyl groups increase the acidity of the thiourea's NH protons. biointerfaceresearch.com This increased acidity facilitates stronger hydrogen bond interactions with biological targets, thereby boosting potency. biointerfaceresearch.com Studies on thiourea (B124793) derivatives as inhibitors of E. coli β-glucuronidase (EcGUS) have shown that adding an EWG to the para-position of the benzene (B151609) ring is beneficial for inhibitory activity. nih.gov
Conversely, the presence of electron-donating groups (EDGs) often leads to a different outcome. In studies of urease inhibitors, methoxylation of the phenyl ring generally resulted in lower activity compared to their non-methoxylated counterparts. nih.gov However, the effect of EDGs can be nuanced. For example, the presence of a hydroxyl (-OH) group on the phenyl ring has been shown in some cases to lower the IC₅₀ values (i.e., increase potency) of inhibitors. nih.gov This suggests that other factors, such as the potential for additional hydrogen bonding or specific steric interactions, are also at play.
The position of the substituent on the phenyl ring is also crucial. Para-substitution is frequently favored over ortho- or meta-substitution for enhancing activity, as seen in studies of ketol-acid reductoisomerase (KARI) inhibitors. nih.gov This preference highlights the specific spatial and electronic requirements of the target's binding pocket.
Table 1: Impact of N-Phenyl Group Substitution on Biological Activity
| Substituent Type | Position | General Effect on Activity | Rationale |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Para | Increase | Enhances NH acidity, improving hydrogen bonding with target. nih.govbiointerfaceresearch.com |
| Electron-Donating (e.g., -OCH₃) | Para | Decrease | Reduces NH acidity, potentially weakening hydrogen bond interactions. nih.gov |
| Hydroxyl (-OH) | Para | Increase | May increase potency by forming additional hydrogen bonds, despite being an EDG. nih.gov |
| Alkyl (e.g., -CH₃) | Para | Variable | Can show potent activity, though sometimes less than the unsubstituted analog. nih.gov |
Variations in the N,N-Di(propan-2-yl) Moiety and Corresponding SAR
The N,N-di(propan-2-yl) group, also known as a diisopropyl group, significantly influences the compound's properties through steric and electronic effects. This bulky moiety defines the lipophilicity and spatial arrangement of one side of the molecule, which is crucial for its interaction with biological targets.
Variations in this N,N-dialkyl moiety can lead to substantial changes in activity. The size and branching of the alkyl groups are key determinants of potency. In studies of related N,N-dialkyl-N'-(benzoyl)thiourea derivatives, the nature of the alkyl groups (e.g., diethyl, di-n-propyl, di-n-butyl) was shown to modulate antimicrobial activity. mdpi.com This suggests that a balance of lipophilicity and steric bulk is necessary for optimal interaction with the target.
Increasing the steric bulk on the nitrogen atoms can sometimes be detrimental to activity. For example, in a series of 1,3-diaryl substituted pyrazole-based thioureas, replacing a phenyl ring with a bulkier and non-planar cyclohexyl ring resulted in a decrease in antimicrobial activity. nih.gov This indicates that the binding site may have specific spatial constraints, and excessively large groups can cause steric hindrance, preventing proper binding. Therefore, the diisopropyl groups in 3-Phenyl-1,1-di(propan-2-yl)thiourea likely represent a near-optimal balance of size and lipophilicity for certain targets, where larger or smaller N-alkyl substituents would be less effective.
Influence of the Thiourea Core Substitution Patterns on Molecular Functionality
The degree of substitution is a critical factor. N,N'-disubstituted thioureas can face steric hindrance that prevents the thiourea motif from binding effectively within a target's active site. nih.gov In contrast, N-monosubstituted thioureas, having a smaller profile, may bind more readily. nih.gov The specific compound in focus, this compound, is an N,N,N'-trisubstituted thiourea. This substitution pattern locks the conformation around the diisopropyl-substituted nitrogen, which can be advantageous if this fixed conformation matches the target's binding site requirements.
Furthermore, the thiourea core exists in tautomeric equilibrium between the thione form [R-NH-C(=S)-NH-R'] and the thiol form [R-N=C(-SH)-NH-R']. mdpi.com While the thione form is typically more stable, the ability to tautomerize can be crucial for certain biological interactions, particularly in the coordination of metal ions within metalloenzymes. mdpi.com Acylation of the thiourea core, creating acylthiourea derivatives, has been shown to produce potent inhibitors by leveraging intramolecular hydrogen bonding between the N-H proton and the acyl carbonyl group, which stabilizes a conformation favorable for binding. mdpi.com
Development of Predictive Models for Structure-Activity Relationships
To better understand and predict the biological activity of thiourea analogs, quantitative structure-activity relationship (QSAR) models are frequently developed. These computational models establish a mathematical correlation between the chemical structures of compounds and their biological activities.
Several 3D-QSAR studies on thiourea derivatives have successfully created predictive models. For instance, a study on thiourea analogs as influenza virus neuraminidase inhibitors yielded a robust model where electrostatic, hydrophobic, and steric interactions were identified as the primary determinants of activity. nih.gov The model's statistical significance was high, demonstrating its predictive power. nih.gov
Another QSAR study on sulfur-containing thiourea derivatives with anticancer activity identified molecular mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient as key predictors. The resulting models were statistically reliable and useful for guiding the rational design of new compounds with improved activity. Similarly, a 3D-QSAR analysis of pyrazole (B372694) derivatives with a thiourea skeleton as EGFR inhibitors produced a significant model that explained a high degree of variance in the observed biological activity. These models consistently show that a combination of electronic, steric, and hydrophobic properties governs the functionality of thiourea-based compounds.
Table 2: Examples of Predictive QSAR Models for Thiourea Derivatives
| Study Focus | Model Type | Key Descriptors Identified | Statistical Significance |
|---|---|---|---|
| Neuraminidase Inhibitors nih.gov | 3D-HoVAIF | Electrostatic, hydrophobic, and steric interactions. | r² = 0.849, q² = 0.724 |
| Anticancer Agents | MLR | Mass, polarizability, electronegativity, van der Waals volume, logP, bond frequencies. | R²tr = 0.8301–0.9636 |
| EGFR Inhibitors | 3D-QSAR | Steric and electronic field interactions (H_480, S_171, S_381). | r² = 0.9027 |
r²: Squared correlation coefficient for the training set; q²: Squared cross-validation correlation coefficient; R²tr: R-squared for the training set; MLR: Multiple Linear Regression; 3D-HoVAIF: 3D Holographic Vector of Atomic Interaction Field.
Emerging Research Directions and Potential Applications in Chemical Science
Role as Organocatalysts in Stereoselective Synthesis
Thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily due to their capacity to act as hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of reactions. nih.govresearchgate.net This activation occurs through non-covalent interactions, mimicking the function of enzymes. The presence of both a hydrogen-bond donating N-H group and a Lewis basic thiocarbonyl group allows for bifunctional catalysis.
For 3-Phenyl-1,1-di(propan-2-yl)thiourea , the single N-H proton is available for hydrogen bonding, a key feature for catalytic activity. While specific studies on its catalytic use are not yet prevalent, its structure suggests potential in reactions such as:
Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated compounds.
Aldol and Mannich Reactions: Facilitating stereoselective carbon-carbon and carbon-nitrogen bond formations. researchgate.net
Aza-Henry Reactions: Promoting the addition of nitroalkanes to imines.
The steric bulk introduced by the two isopropyl groups on one of the nitrogen atoms could play a significant role in influencing the stereoselectivity of the catalyzed reactions, a crucial aspect in asymmetric synthesis. nih.gov Research on similar bulky thiourea catalysts has demonstrated their effectiveness in creating chiral molecules with high enantiomeric excess. mdpi.com
Advanced Chemical Sensing and Chemosensing (Mechanistic studies)
Thiourea-based compounds are excellent chemosensors for detecting various anions and metal ions. mdpi.comrsc.orgresearchgate.netacs.orgnih.gov The sensing mechanism relies on the formation of hydrogen bonds between the thiourea N-H protons and the target analyte, leading to a detectable optical or electrochemical signal. mdpi.commdpi.com
This compound , with its single N-H group, can act as a selective anion receptor. The binding event can be monitored through techniques like UV-Vis or fluorescence spectroscopy. Mechanistic studies on similar sensors have shown that the conformational changes upon binding are crucial for the observed signal. mdpi.com The specific substitution pattern of this compound, including the phenyl and bulky isopropyl groups, would influence its binding affinity and selectivity towards different anions.
Integration into Hybrid Materials and Nanostructures
The functional groups on This compound allow for its integration into more complex material architectures.
It can be anchored onto the surface of nanomaterials like silica, gold nanoparticles, or carbon nanotubes to create functional hybrid materials. For instance, its incorporation into composite materials for applications like lithium-sulfur batteries is a plausible research direction, drawing parallels from studies using thiourea in the synthesis of composite separators. mdpi.com Such hybrid materials could exhibit enhanced catalytic activity, sensing capabilities, or improved performance in energy storage devices.
Application in Agrochemical Discovery and Development
Thiourea derivatives have a long history of use in agriculture, exhibiting a broad spectrum of biological activities. researchgate.netmdpi.com
Insecticidal, Fungicidal, and Herbicidal Research: Various substituted thioureas have been synthesized and evaluated for their potential as agrochemicals. researchgate.netmdpi.comresearchgate.net Studies have shown that the nature and position of substituents on the phenyl ring and the nitrogen atoms are critical for their biological activity. nih.govresearchgate.net For example, some thiourea derivatives have shown moderate insecticidal and fungicidal activity. researchgate.net Others have displayed remarkable herbicidal properties against specific weeds. researchgate.netnih.gov
This compound represents a unique substitution pattern that warrants investigation for its potential agrochemical properties. The combination of the phenyl group and the sterically demanding di-isopropyl groups could lead to novel modes of action or improved selectivity against pests, fungi, or weeds. mdpi.comresearchgate.net
Future Prospects for Rational Design of Novel Thiourea-Based Functional Molecules
The future of thiourea chemistry lies in the rational design of molecules with tailored properties for specific applications. nih.govnih.gov By systematically modifying the substituents on the thiourea scaffold, researchers can fine-tune the electronic, steric, and binding properties of the molecule.
For This compound , future research could involve:
Introducing Chiral Centers: Creating chiral versions of the molecule to be used as highly selective organocatalysts in asymmetric synthesis. nih.gov
Functionalizing the Phenyl Ring: Adding signaling units (e.g., fluorophores) to the phenyl ring to develop highly sensitive and selective chemosensors.
Polymerization: Using it as a monomer to create novel polymers with enhanced thermal, mechanical, or flame-retardant properties.
Computational Modeling: Employing theoretical calculations to predict the binding properties and catalytic activity, thus guiding the synthesis of next-generation functional molecules. nih.gov
By exploring these avenues, the full potential of This compound and its derivatives can be unlocked, contributing to advancements in catalysis, materials science, sensing, and agrochemistry.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Optimize geometry using functionals like B3LYP/6-311+G(d,p). Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Wavefunction analysis (Multiwfn) : Quantify bond orders (e.g., C=S bond delocalization) and electron localization function (ELF) to assess resonance effects .
How does this compound compare to traditional reagents in metal recovery applications?
Advanced
Thiourea derivatives show promise as alternatives to cyanide in gold leaching due to faster kinetics and lower environmental toxicity. However, high reagent consumption (~40% more than cyanide) and pH sensitivity (optimal at pH 1–2) limit scalability. Recent studies suggest combining with ferric sulfate to reduce thiourea dosage by 30% .
How can noncovalent interactions in thiourea derivatives be visualized and quantified?
Advanced
Noncovalent interaction (NCI) analysis via tools like NCIPLOT (based on electron density gradients) reveals hydrogen bonds, van der Waals forces, and steric repulsion. For example, the thiourea core participates in N–H···S interactions, stabilizing crystal packing .
What experimental parameters optimize the synthesis yield of this compound?
Q. Advanced
- Solvent selection : Ethanol enhances solubility of aromatic precursors compared to water.
- Temperature : Reflux at 80–90°C improves reaction rates.
- Catalysts : KOH (10 mol%) accelerates deprotonation of thiourea, increasing yield by ~20% .
Which spectroscopic techniques are most effective for distinguishing thiourea derivatives from urea analogs?
Q. Basic
- ¹³C NMR : Thiourea derivatives show a distinct C=S signal at ~180 ppm, absent in urea.
- Raman spectroscopy : Strong bands at ~450 cm⁻¹ (S–C–N bending) confirm sulfur incorporation .
How can structure-activity relationships (SARs) guide the design of novel thiourea-based catalysts?
Q. Advanced
- Substituent effects : Bulky groups (e.g., isopropyl) enhance steric shielding, reducing side reactions.
- Electronic tuning : Electron-withdrawing phenyl groups increase electrophilicity of the thiourea sulfur, improving metal coordination .
What mechanistic insights can DFT provide for thiourea-mediated catalysis?
Advanced
DFT studies reveal transition states in thiourea-catalyzed reactions. For example, in gold leaching, the Au⁺–thiourea complex forms via a two-step mechanism: (1) adsorption of thiourea onto Au surfaces, and (2) oxidation-assisted dissolution. Activation energies correlate with substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
